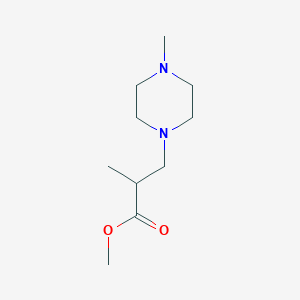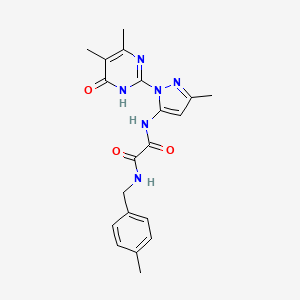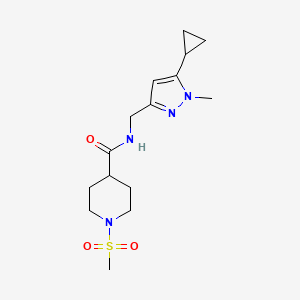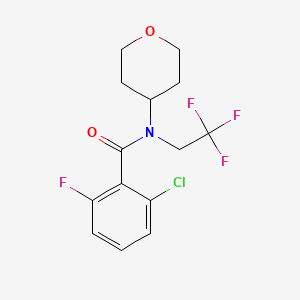
1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” is a chemical compound that has been mentioned in the context of biohybrid assemblies for enhancing photoinduced hydrogen evolution . It is related to polythiophene, a type of polymer that has been used to produce hydrogen under visible light .
Synthesis Analysis
The synthesis of thiophene derivatives, which would include “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea”, has been discussed in several studies. For instance, one study reduced the four-step synthesis of 3-alkylthieno[3,2-b]thiophenes to two steps, through the preparation of the mono ketone, i.e. 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction .Chemical Reactions Analysis
While specific chemical reactions involving “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” are not available, it’s known that thiophene derivatives can participate in various types of reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, such as “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Agent
Compounds containing the thiophene nucleus have been found to act as anti-inflammatory agents . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
Anti-Psychotic Agent
Thiophene derivatives have been found to have anti-psychotic properties . This makes “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” a potential candidate for the development of new anti-psychotic drugs .
Anti-Arrhythmic Agent
Thiophene derivatives have also been found to have anti-arrhythmic properties . This suggests that “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” could potentially be used in the treatment of heart rhythm disorders .
Anti-Anxiety Agent
Compounds containing the thiophene nucleus have been found to have anti-anxiety properties . This suggests that “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” could potentially be used in the treatment of anxiety disorders .
Anti-Fungal Agent
Thiophene derivatives have been found to have anti-fungal properties . This suggests that “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” could potentially be used in the treatment of fungal infections .
Anti-Microbial Agent
Thiophene derivatives have been found to have anti-microbial properties . This suggests that “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” could potentially be used in the treatment of microbial infections .
Anti-Cancer Agent
Thiophene derivatives have been found to have anti-cancer properties . This suggests that “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” could potentially be used in the treatment of cancer .
Future Directions
The use of thiophene derivatives, including “1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea”, in the development of bio-hybrid materials for photocatalytic water splitting is a promising future direction . These materials could potentially enhance hydrogen evolution, contributing to sustainable energy solutions.
Mechanism of Action
Target of Action
The primary target of 1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea is the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in plant growth regulation, particularly in processes such as hypocotyl elongation and rice germination .
Mode of Action
1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea interacts with its target, the GID1 receptor, through hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in a stronger binding with GID1 than other similar compounds .
Biochemical Pathways
The compound affects the gibberellin pathway , which is involved in various plant developmental processes . The interaction of the compound with the GID1 receptor influences this pathway, leading to downstream effects such as enhanced hypocotyl elongation and rice germination .
Pharmacokinetics
Similar compounds are known to have good passive oral absorption
Result of Action
The action of 1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea results in promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination . This suggests that the compound has a gibberellin-like function , making it a potential plant growth regulator .
properties
IUPAC Name |
1-(2-phenylethyl)-3-(2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-15(17-10-7-14-8-11-19-12-14)16-9-6-13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDRTQYOSCDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)


![N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide](/img/structure/B2910880.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2910882.png)
![1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea](/img/structure/B2910887.png)
![6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2910888.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione](/img/structure/B2910889.png)

![N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2910891.png)

